![molecular formula C15H30O2Sn2 B14667588 Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane CAS No. 42414-63-1](/img/structure/B14667588.png)
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Méthodes De Préparation
The synthesis of Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane typically involves the reaction of triethylstannyl derivatives with propargyl compounds. One common method includes the use of triethylstannyl chloride and propargyl alcohol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the triethylstannyl group is replaced by other functional groups.
Applications De Recherche Scientifique
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane can be compared with other organotin compounds such as:
Triethylstannyl chloride: A precursor in the synthesis of various organotin compounds.
Triethylstannyl acetate: Used in organic synthesis and as a catalyst.
Triethylstannyl bromide: Another organotin compound with similar reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other organotin compounds .
Propriétés
Numéro CAS |
42414-63-1 |
|---|---|
Formule moléculaire |
C15H30O2Sn2 |
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
triethylstannyl 3-triethylstannylprop-2-ynoate |
InChI |
InChI=1S/C3HO2.6C2H5.2Sn/c1-2-3(4)5;6*1-2;;/h(H,4,5);6*1H2,2H3;;/q;;;;;;;;+1/p-1 |
Clé InChI |
NDUBLMAUVAHTFC-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)C#CC(=O)O[Sn](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
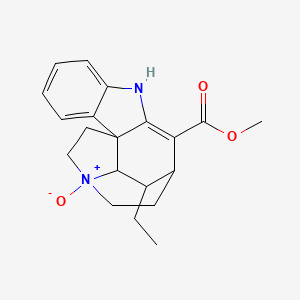

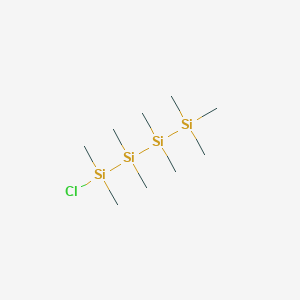
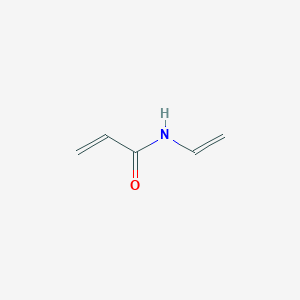

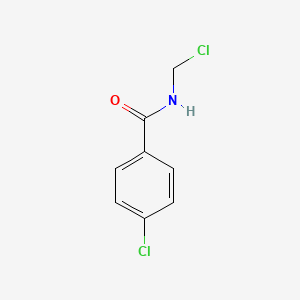
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)
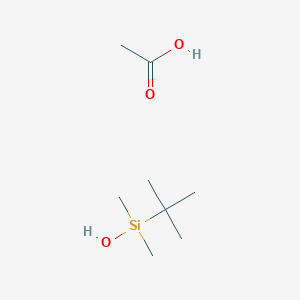

![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)


